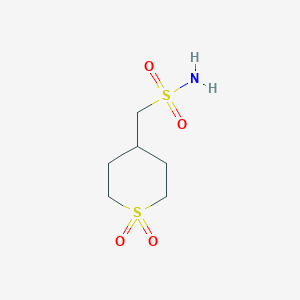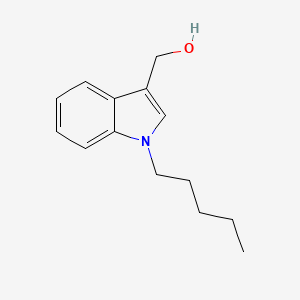
(1-Pentyl-1H-indol-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Pentyl-1H-indol-3-yl)methanol: is an organic compound belonging to the indole family Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring This specific compound features a pentyl group attached to the nitrogen atom and a hydroxymethyl group attached to the third carbon of the indole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Pentyl-1H-indol-3-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with indole, a commercially available compound.
Alkylation: The nitrogen atom of the indole is alkylated using pentyl bromide in the presence of a base such as potassium carbonate. This step introduces the pentyl group to the nitrogen atom, forming 1-pentylindole.
Formylation: The next step involves the formylation of the indole ring at the third position. This can be achieved using a Vilsmeier-Haack reaction, where the 1-pentylindole is treated with a mixture of dimethylformamide and phosphorus oxychloride to introduce a formyl group at the third position, yielding 1-pentyl-3-formylindole.
Reduction: The final step is the reduction of the formyl group to a hydroxymethyl group. This can be accomplished using a reducing agent such as sodium borohydride, resulting in the formation of this compound.
Industrial Production Methods: While the above synthetic route is suitable for laboratory-scale synthesis, industrial production may involve optimization of reaction conditions, use of continuous flow reactors, and scaling up of the process to achieve higher yields and purity.
化学反应分析
Types of Reactions:
Oxidation: (1-Pentyl-1H-indol-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives. For example, reduction of the hydroxymethyl group can yield 1-pentylindole.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, at various positions on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: 1-Pentyl-3-formylindole, 1-Pentyl-3-carboxyindole.
Reduction: 1-Pentylindole.
Substitution: 1-Pentyl-3-nitroindole, 1-Pentyl-3-bromoindole.
科学研究应用
Chemistry:
Synthesis of Derivatives:
Biology:
Biological Studies: The compound is used in studies to understand the biological activity of indole derivatives, including their interactions with enzymes and receptors.
Medicine:
Drug Development: Indole derivatives are explored for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry:
Material Science: The compound is investigated for its potential use in the development of novel materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of (1-Pentyl-1H-indol-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring structure allows it to bind to various biological targets, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding, enhancing its binding affinity and specificity. The pentyl group contributes to the compound’s lipophilicity, affecting its distribution and interaction within biological systems.
相似化合物的比较
1-Pentylindole: Lacks the hydroxymethyl group, resulting in different chemical and biological properties.
1-Pentyl-3-formylindole: Contains a formyl group instead of a hydroxymethyl group, affecting its reactivity and applications.
1-Pentyl-3-nitroindole:
Uniqueness:
Hydroxymethyl Group: The presence of the hydroxymethyl group at the third position of the indole ring distinguishes (1-Pentyl-1H-indol-3-yl)methanol from other similar compounds. This functional group imparts unique reactivity and potential for hydrogen bonding, influencing its chemical and biological properties.
属性
分子式 |
C14H19NO |
|---|---|
分子量 |
217.31 g/mol |
IUPAC 名称 |
(1-pentylindol-3-yl)methanol |
InChI |
InChI=1S/C14H19NO/c1-2-3-6-9-15-10-12(11-16)13-7-4-5-8-14(13)15/h4-5,7-8,10,16H,2-3,6,9,11H2,1H3 |
InChI 键 |
OHXBHWGIKHVUNN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCN1C=C(C2=CC=CC=C21)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


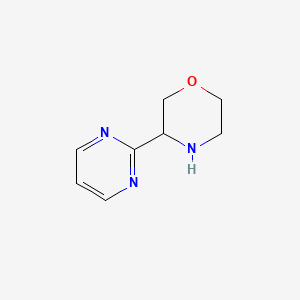
![1-Methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13078492.png)
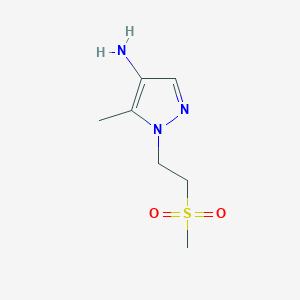
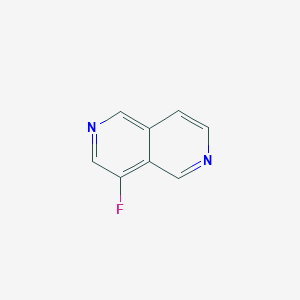
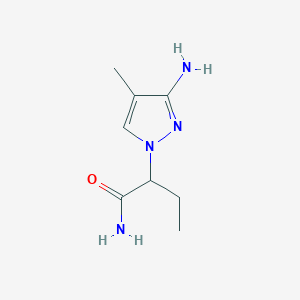




![tert-Butyl5,5-difluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13078560.png)

![2-[(1-Chloro-2,2,2-trifluoroethyl)thio]ethanol](/img/structure/B13078569.png)
![2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine](/img/structure/B13078572.png)
